molecular formula C14H20N2O2 B4105426 3-[(ADAMANTAN-1-YL)METHOXY]-4-METHYL-1,2,5-OXADIAZOLE

3-[(ADAMANTAN-1-YL)METHOXY]-4-METHYL-1,2,5-OXADIAZOLE

Cat. No.: B4105426
M. Wt: 248.32 g/mol
InChI Key: PSUMINFHDRKMFJ-UHFFFAOYSA-N
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Description

3-(1-Adamantylmethoxy)-4-methyl-1,2,5-oxadiazole is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ADAMANTAN-1-YL)METHOXY]-4-METHYL-1,2,5-OXADIAZOLE typically involves the reaction of 1-adamantylmethanol with 4-methyl-1,2,5-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantylmethoxy)-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(1-Adamantylmethoxy)-4-methyl-1,2,5-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(ADAMANTAN-1-YL)METHOXY]-4-METHYL-1,2,5-OXADIAZOLE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the oxadiazole moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylmethanol: A precursor in the synthesis of 3-[(ADAMANTAN-1-YL)METHOXY]-4-METHYL-1,2,5-OXADIAZOLE.

    4-Methyl-1,2,5-oxadiazole: Another precursor used in the synthesis.

    Adamantane: The parent compound of the adamantyl group.

Uniqueness

3-(1-Adamantylmethoxy)-4-methyl-1,2,5-oxadiazole is unique due to the combination of the adamantyl and oxadiazole moieties. This combination imparts distinct structural and functional properties, making it a valuable compound for various applications. Its stability, reactivity, and potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

3-(1-adamantylmethoxy)-4-methyl-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-13(16-18-15-9)17-8-14-5-10-2-11(6-14)4-12(3-10)7-14/h10-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUMINFHDRKMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(ADAMANTAN-1-YL)METHOXY]-4-METHYL-1,2,5-OXADIAZOLE
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3-[(ADAMANTAN-1-YL)METHOXY]-4-METHYL-1,2,5-OXADIAZOLE
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3-[(ADAMANTAN-1-YL)METHOXY]-4-METHYL-1,2,5-OXADIAZOLE
Reactant of Route 4
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3-[(ADAMANTAN-1-YL)METHOXY]-4-METHYL-1,2,5-OXADIAZOLE
Reactant of Route 5
3-[(ADAMANTAN-1-YL)METHOXY]-4-METHYL-1,2,5-OXADIAZOLE
Reactant of Route 6
3-[(ADAMANTAN-1-YL)METHOXY]-4-METHYL-1,2,5-OXADIAZOLE

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